molecular formula C19H20N2O4 B1208090 N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B1208090
M. Wt: 340.4 g/mol
InChI Key: PUOGDXPWFUYYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide is a member of benzodioxoles.

Scientific Research Applications

  • Crystal Structure and Anti-Fatigue Effects : A study focused on the synthesis of benzamide derivatives including compounds similar to N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide. These compounds were found to have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. Additionally, they exhibited anti-fatigue effects in weight-loaded forced swimming mice, indicating potential therapeutic applications (Wu et al., 2014).

  • Antiproliferative Activity : Another study involved the design and synthesis of morpholino-triazinyl benzamides. These compounds, including derivatives of N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide, showed potent antiproliferative activities against various cancer cell lines. This highlights their potential as novel antiproliferative agents in cancer research (Wang et al., 2015).

  • PI3K Inhibitors and Anticancer Agents : A similar study discovered novel structures of PI3K inhibitors with anticancer properties, involving 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. These compounds, closely related to N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide, showed significant inhibition of the PI3K/AKT/mTOR pathway and tumor growth in a nude mice model, suggesting their efficacy as anticancer agents (Shao et al., 2014).

  • Antifungal Activity : Research on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include morpholinothiocarbonyl benzamide, a compound structurally similar to N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide, revealed antifungal activity against various pathogens. This suggests potential applications in the development of antifungal agents (Weiqun et al., 2005).

  • Gastroprokinetic and Antiemetic Agents : A study exploring nitrogen-containing heteroalicycles for the development of gastroprokinetic and antiemetic agents involved the synthesis of N-(4-benzyl-2-morpholinylmethyl)benzamides. This research led to the identification of promising candidates for treating conditions related to gastrointestinal motility and chemotherapy-induced nausea (Kato et al., 1999).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-4-(4-morpholinylmethyl)benzamide

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20N2O4/c22-19(20-16-5-6-17-18(11-16)25-13-24-17)15-3-1-14(2-4-15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22)

InChI Key

PUOGDXPWFUYYGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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